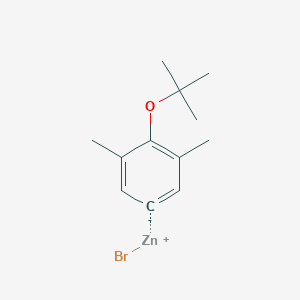
(4-t-Butoxy-3,5-dimethylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−tert−butoxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−tert−butoxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a 0.50 M solution in THF to maintain its stability and ease of handling.
化学反应分析
Types of Reactions
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the (4-tert-butoxy-3,5-dimethylphenyl) group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts in the presence of ligands, with the reaction performed under inert atmosphere.
Substitution: Utilizes various electrophiles, such as alkyl halides, under mild conditions.
Major Products Formed
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Forms biaryl or diaryl compounds.
Substitution: Generates substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology
While its direct applications in biology are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals, contributing to drug discovery and development.
Medicine
In medicinal chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry
Industrially, the compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
作用机制
The mechanism of action of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide involves the transfer of the (4-tert-butoxy-3,5-dimethylphenyl) group to an electrophilic center. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)lithium
- (4-tert-butoxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to its magnesium and lithium counterparts, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide offers milder reaction conditions and greater functional group tolerance. It is also more stable and easier to handle than the corresponding lithium and magnesium reagents. The boronic acid derivative, while useful in Suzuki-Miyaura coupling, lacks the versatility and reactivity of the zinc bromide compound in other types of reactions.
属性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-9-7-6-8-10(2)11(9)13-12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PIBALNJLQRXSHD-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


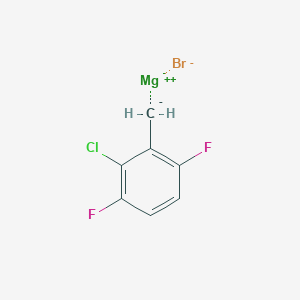


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
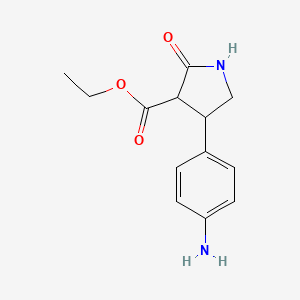
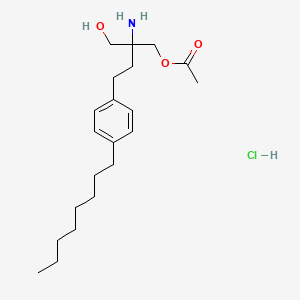
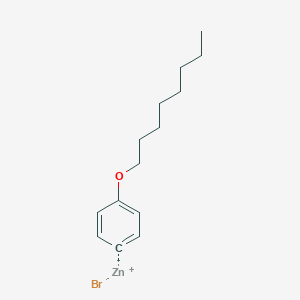

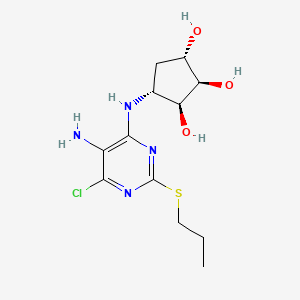
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

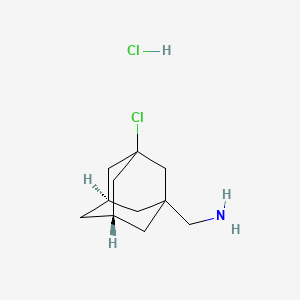
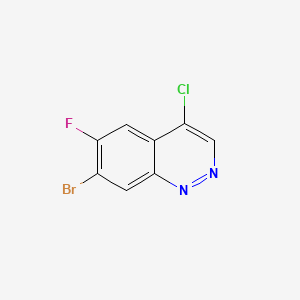
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
